molecular formula C17H17Cl2NO3 B13403026 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate

2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate

Cat. No.: B13403026
M. Wt: 354.2 g/mol
InChI Key: XRZWKTOCHKVYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological profile, and relevant research findings.

  • Molecular Formula : C17H17Cl2NO3
  • Molecular Weight : 354.23 g/mol
  • IUPAC Name : 2-hydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

The primary mechanism by which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators in inflammatory processes. By decreasing prostaglandin levels, the compound exhibits both anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to effectively reduce inflammation in various experimental models.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for its analgesic effects. Studies suggest that it can alleviate pain through similar pathways as other NSAIDs, making it a candidate for pain management therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits COX-1 and COX-2 enzymes with varying degrees of potency. For instance, one study reported IC50 values indicating effective inhibition at concentrations relevant for therapeutic use.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing inflammation and pain. Results from these studies show a significant decrease in inflammatory markers and pain response compared to control groups. Notably, the compound exhibited a favorable safety profile with minimal side effects observed during toxicity assessments .

Comparative Analysis with Other NSAIDs

The following table summarizes the comparative biological activities of this compound with other common NSAIDs:

Compound COX Inhibition Anti-inflammatory Activity Analgesic Activity Toxicity Profile
This compoundModerateHighModerateLow
DiclofenacHighVery HighHighModerate
IbuprofenModerateHighHighLow
NaproxenHighVery HighHighModerate

Properties

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

2-hydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C17H17Cl2NO3/c1-11(21)10-23-16(22)9-12-5-2-3-8-15(12)20-17-13(18)6-4-7-14(17)19/h2-8,11,20-21H,9-10H2,1H3

InChI Key

XRZWKTOCHKVYIO-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.